
methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, also known as MPPC, is a chemical compound with potential applications in scientific research. It is a pyrazole derivative with a pyridine ring attached to it, making it a heterocyclic compound. The synthesis of MPPC is relatively straightforward, and it has been studied for its potential use in various biological applications.
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have synthesized new pyrazole derivatives, like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, characterized by NMR, IR spectroscopies, and HRMS analyses. These compounds are analyzed for their molecular structure using X-ray diffraction compared to density-functional-theory (DFT) calculations, revealing insights into their stability and tautomeric forms, thereby contributing to the understanding of their chemical behavior and potential applications in material science and molecular engineering (Shen, Huang, Diao, & Lei, 2012).
Catalysis and Chemical Reactions
Studies have also focused on the catalytic activities of these compounds. For instance, anionic copper(I)/iodide species with cationic methyl-((pyridinyl)-pyrazolyl)pyridin-1-ium have shown enhanced activities in Chan–Lam cross-coupling reactions. This demonstrates their potential as effective catalysts in organic synthesis, opening avenues for the development of new pharmaceuticals and fine chemicals (Xue, Li, Li, Li, & Lang, 2016).
Materials Science
In materials science, the structural features of these compounds have been exploited to study their hydrogen-bonding capabilities, which are crucial for the design of new materials with specific properties. For example, research into hydrogen-bonded chains and sheets in related methyl pyrazole-carboxylate compounds has contributed to a better understanding of molecular assembly and interaction, relevant to the development of novel molecular devices and materials (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Environmental and Corrosion Studies
Another area of application is in the field of corrosion science, where derivatives of methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate have been evaluated as corrosion inhibitors for steel in acidic media. Their efficiency in protecting metal surfaces suggests potential for industrial applications in corrosion prevention, highlighting the compound's versatility beyond its chemical and physical properties (Tebbji, Oudda, Hammouti, Benkaddour, Kodadi, & Ramdani, 2005).
Fluorescence and Chemosensing
Furthermore, derivatives have been used in the development of fluorescent chemosensors for metal ions, exemplified by studies on a probe synthesized from a pyridine–pyrazole system for Al3+ detection. This highlights the role of these compounds in analytical chemistry, particularly in the detection and quantification of metal ions, which is crucial for environmental monitoring, biomedical research, and industrial processes (Naskar, Das, Mondal, Maiti, Requena, Cerón-Carrasco, Prodhan, Chaudhuri, & Goswami, 2018).
Mechanism of Action
Target of Action
Many pyrazole derivatives are known to interact with various biological targets such as enzymes, receptors, and proteins . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The interaction of pyrazole derivatives with their targets often involves the formation of hydrogen bonds and hydrophobic interactions . The exact mode of action would depend on the specific target and the structure of the compound.
Biochemical Pathways
Pyrazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some pyrazole derivatives have been found to inhibit enzymes involved in inflammatory responses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrazole derivatives, like other organic compounds, are likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in inflammation, the result might be a reduction in inflammation .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the activity of a compound might be reduced at low pH or high temperatures .
properties
IUPAC Name |
methyl 1-methyl-3-pyridin-2-ylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-7-8(11(15)16-2)10(13-14)9-5-3-4-6-12-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRBWSXTDUBEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





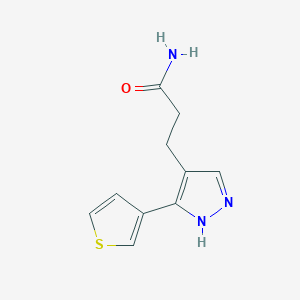

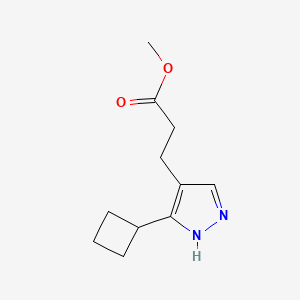
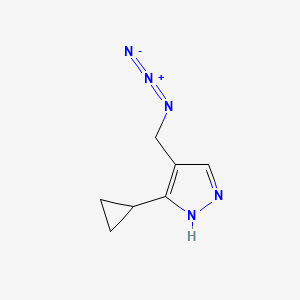
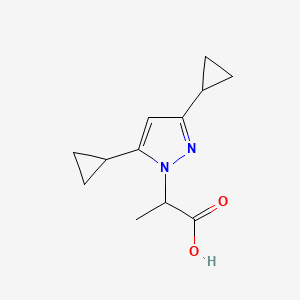

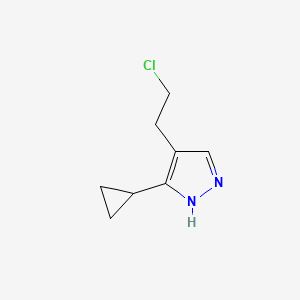
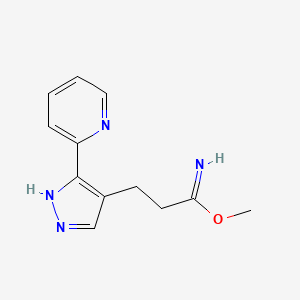

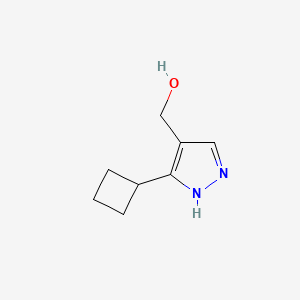
![(6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482301.png)
![7-(chloromethyl)-6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482302.png)